molecular formula C12H10BFO3 B2913667 2-(3-Fluorophenoxy)phenylboronic acid CAS No. 2377611-27-1

2-(3-Fluorophenoxy)phenylboronic acid

Cat. No. B2913667
CAS RN: 2377611-27-1
M. Wt: 232.02
InChI Key: MXVIOTHEMHPDFM-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenoxy)phenylboronic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C12H10BFO3 .


Molecular Structure Analysis

The molecular weight of “2-(3-Fluorophenoxy)phenylboronic acid” is 232.02 . The molecular formula is C12H10BFO3 . The structure of this compound is not explicitly provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Fluorophenoxy)phenylboronic acid” include a molecular weight of 232.02 and a molecular formula of C12H10BFO3 . The density is predicted to be 1.30±0.1 g/cm3, and the boiling point is predicted to be 365.8±52.0 °C .

Scientific Research Applications

Antifungal Activity

2-Formylphenylboronic acid and its isomeric fluoro derivatives, closely related to 2-(3-Fluorophenoxy)phenylboronic acid, have shown significant antifungal activities against strains like Aspergillus, Fusarium, Penicillium, and Candida. The antifungal potency of these compounds, evaluated through agar diffusion tests and minimum inhibitory concentrations (MICs), highlights their potential in developing new antifungal agents. The tautomeric equilibrium and the position of the fluorine substituent are crucial for their antifungal effectiveness, suggesting that modifications in the fluorophenylboronic acids could lead to compounds with enhanced biological activities (Borys et al., 2019).

Experimental Oncology

Phenylboronic acid and benzoxaborole derivatives, including those with fluoro substituents, have been investigated for their antiproliferative potential in cancer research. These compounds, particularly 2-Fluoro-6-formylphenylboronic acid, exhibited strong cell cycle arrest and induced apoptosis in A2780 ovarian cancer cells. Their specific action on the cell cycle and proapoptotic properties position them as promising candidates for anticancer drug development, underscoring the therapeutic potential of fluorophenylboronic acids in oncology (Psurski et al., 2018).

Non-covalent Protein Labeling

Phenylboronic acids (PBA), including those with fluorophenyl groups, can form stable complexes with amino phenolic N,O-ligands. These complexes have been utilized for non-covalent protein fluorescence labeling, where the complexation enhances the fluorescence of the ligand and increases its affinity to proteins like bovine serum albumin. This application demonstrates the potential of fluorophenylboronic acids in biochemical research for protein labeling and bioconjugation, facilitating studies on protein dynamics and interactions (Martínez-Aguirre et al., 2021).

Glucose Sensing

The sensitivity and selectivity of fluorophenylboronic acids towards glucose have been exploited in the development of fluorescent glucose sensors. These compounds can form complexes with glucose, leading to fluorescence modulation that is highly selective for glucose over other saccharides. This specificity makes fluorophenylboronic acids valuable in the development of non-invasive glucose monitoring technologies, with potential applications in diabetes management (Huang et al., 2013).

properties

IUPAC Name

[2-(3-fluorophenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVIOTHEMHPDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC(=CC=C2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenoxy)phenylboronic acid

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